1-Methyl-L-histidine hydrochloride is a derivative of the amino acid L-histidine, characterized by the addition of a methyl group at the nitrogen atom of its imidazole ring. This compound is of particular interest in biochemical research, especially in studies related to muscle metabolism and protein synthesis.
1-Methyl-L-histidine hydrochloride can be synthesized from L-histidine through various chemical processes. It is commercially available from suppliers like Sigma-Aldrich and MedchemExpress, indicating its relevance in laboratory settings and potential applications in scientific research.
1-Methyl-L-histidine hydrochloride falls under the category of amino acid derivatives. It is classified as a non-proteinogenic amino acid due to its structural modifications compared to standard amino acids found in proteins.
The synthesis of 1-methyl-L-histidine hydrochloride typically involves the methylation of L-histidine using methylating agents such as methyl iodide or dimethyl sulfate. The general process can be summarized as follows:
The yield and purity of the synthesis can vary based on reaction conditions such as temperature, solvent choice, and the ratio of reactants. For example, using anhydrous methanol has been shown to yield high purity products with minimal side reactions.
1-Methyl-L-histidine hydrochloride has the following molecular formula: . Its structure features:
The compound's molecular weight is approximately 195.64 g/mol. Crystallographic studies have been conducted to determine its precise three-dimensional arrangement, revealing typical bond lengths and angles consistent with amino acid derivatives.
1-Methyl-L-histidine hydrochloride can participate in various chemical reactions typical for amino acids, including:
The reactivity of 1-methyl-L-histidine is influenced by its functional groups, particularly the imidazole ring, which can engage in proton transfer reactions and coordination with metal ions.
In biological systems, 1-methyl-L-histidine plays a role as a marker for muscle protein breakdown. Its levels are often measured in urine as an indicator of muscle catabolism during physical stress or disease states. The mechanism involves:
Studies have shown that increased levels of 1-methyl-L-histidine correlate with muscle wasting conditions, making it significant in clinical assessments.
1-Methyl-L-histidine hydrochloride is utilized in various scientific fields:
The methylation of L-histidine to form derivatives such as 1-methyl-L-histidine (1-MeH) involves enzymatic transfer of a methyl group from S-adenosylmethionine (SAM) to specific nitrogen atoms on the imidazole ring. Histidine’s imidazole ring contains two nitrogen atoms: the π-nitrogen (N1) and τ-nitrogen (N3), which exhibit distinct nucleophilicities and steric environments [7] [8]. Methylation at N1 produces 1-MeH, while methylation at N3 yields 3-methylhistidine (3-MeH). The reaction follows an SN2 nucleophilic substitution mechanism, where the unprotonated histidine nitrogen attacks the electrophilic methyl group of SAM, resulting in S-adenosylhomocysteine (SAH) and methylhistidine [3] [7].
The chemical outcome of methylation differs significantly between the two isomers:
Table 1: Properties of Histidine Methylation Isomers
Property | 1-Methylhistidine (1-MeH) | 3-Methylhistidine (3-MeH) |
---|---|---|
Site of Methylation | N1 (π-nitrogen) | N3 (τ-nitrogen) |
Dominant Tautomer | N3-H | N1-H |
Effect on pKa | Increased (~7.2) | Slightly decreased (~6.5) |
Hydrophobicity Change | Marked increase | Moderate increase |
Metal Binding Impact | Disrupts Zn²⁺ coordination | Minimal disruption |
1-MeH biosynthesis is catalyzed by specific histidine methyltransferases (HMTs) that exhibit strict regioselectivity for the N1 position. Two primary enzymes drive this process:
METTL9’s catalytic efficiency is regulated by substrate conformation and cellular zinc levels. For example, zinc transporters (e.g., SLC39A7) with HxH motifs are key METTL9 substrates; methylation disrupts their Zn²⁺ binding, creating a feedback loop for zinc homeostasis [3] [7].
Table 2: Human Histidine Methyltransferases
Enzyme | Structural Class | Substrate Motif | Methylation Site | Biological Role |
---|---|---|---|---|
METTL9 | 7BS | His-x-His (x = small residue) | N1 (1-MeH) | Zinc regulation, immune response |
SETD3 | SET-domain | Solitary His (e.g., actin His73) | N3 (3-MeH) | Actin polymerization, muscle contraction |
METTL18 | 7BS | Ribosomal L3 His245 | N3 (3-MeH) | Ribosome biogenesis |
The dichotomy between τ-methylation (N3) and π-methylation (N1) arises from structural constraints within enzyme active sites and sequence determinants of substrate proteins:
Methylation proceeds directionally ("C-to-N") in tandem HxH repeats, with unmethylated His residues enhancing catalytic efficiency at adjacent sites [3].
SETD3 (τ-Methylation System):
Kinetic analyses show METTL9 has a Km of 1.6 μM for SAM and 6.7 μM for HxH peptides, indicating high substrate affinity [3]. In contrast, SETD3’s activity is 10-fold lower toward non-actin substrates, underscoring its specialization. The regioselectivity is further controlled by electronic steering: METTL9’s Asp residue polarizes the imidazole ring, directing methylation to N1, while SETD3 uses a glutamate to favor N3 attack [3] [7].
Functional Implications:
Table 3: Substrate Specificity Drivers of Histidine Methylation
Parameter | π-Methylation (e.g., METTL9) | τ-Methylation (e.g., SETD3) |
---|---|---|
Key Recognition Motif | His-x-His (x = Gly, Ala, Ser) | Solitary His in structured domains |
Motif Flexibility | Strict steric exclusion at "x" position | Tolerant to diverse flanking sequences |
Catalytic Residue | Aspartate (stabilizes N3-H) | Glutamate (stabilizes N1-H) |
Km (SAM) | 1.6 μM | 3.5 μM |
Primary Function | Metabolic regulation (Zn²⁺, immunity) | Structural stabilization (actin) |
Chemical Compounds Cited:
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